N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide, also known as a derivative of propanamide, is a compound characterized by its unique chemical structure, which includes a chlorophenyl group and a branched alkyl substituent. The molecular formula is , and it has a molecular weight of approximately 315.84 g/mol . This compound exhibits properties that make it of interest in various fields including medicinal chemistry and organic synthesis.
The biological activity of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has been explored in various studies. It is believed to exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action may involve the inhibition of specific enzymes related to pain and inflammation pathways .
The synthesis of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves several steps:
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has potential applications in:
Research into the interaction studies of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide suggests that it may interact with various biological targets, particularly enzymes involved in inflammatory pathways. These interactions can lead to significant biological effects, such as modulation of pain responses and inflammation reduction. Further studies are required to elucidate the precise mechanisms and efficacy in biological systems .
Several compounds share structural similarities with N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide:
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide stands out due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both chlorinated and branched alkyl groups allows it to participate in diverse
N-(4-Chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide was first reported in chemical literature in the early 21st century, with PubChem records indicating its initial registration in 2005. The compound’s development parallels advances in NSAID research, particularly structural analogs of ibuprofen, which shares the 4-(2-methylpropyl)phenyl group. Unlike ibuprofen, however, this compound replaces the carboxylic acid group with an amide linkage, a modification that enhances metabolic stability and alters target selectivity.
Key milestones include:
The compound’s hybrid structure merges features of two pharmacologically relevant groups:
Academic studies highlight its role as a:
The IUPAC name N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide reflects its structure:
Structural Classification:
| Feature | Description |
|---|---|
| Core | Propanamide |
| Aromatic substituents | 4-Chlorophenyl, 4-(2-methylpropyl)phenyl |
| Functional groups | Amide, chloro, isobutyl |
The SMILES string CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl and InChIKey DMIUYJZQJZEJLF-UHFFFAOYSA-N provide unambiguous representations for computational studies.